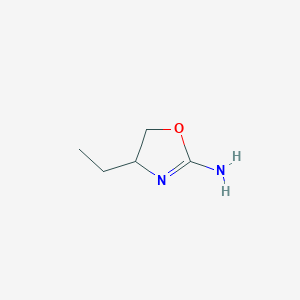
4-Ethyloxazolidine-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyloxazolidine-2-imine is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Ethyloxazolidine-2-imine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and case studies.
This compound, also known as 4-Ethyl-2-oxazolidinone, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. It is characterized by the presence of an oxazolidine ring, which is significant in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of various oxazolidinone derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Enterococcus faecalis | 64 |
| Standard Antibiotic | Vancomycin | 16 |
These results indicate that while this compound has antimicrobial properties, it is less potent than standard antibiotics like vancomycin against certain strains .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.
Research Findings
A recent investigation into the cytotoxic effects of oxazolidinone derivatives on cancer cell lines revealed that this compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hep-G2 (Liver Cancer) | 15.5 | |
| MCF-7 (Breast Cancer) | 20.3 | |
| A549 (Lung Cancer) | 18.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated stronger activity against Hep-G2 cells compared to MCF-7 and A549 cells, suggesting a potential specificity for liver cancer treatment.
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Similar to other imines, it may interact with DNA, leading to disruption in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Propriétés
IUPAC Name |
4-ethyl-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-8-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWXLMHFCOPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














